2-Amino-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile
Description
Properties
IUPAC Name |
2-amino-4-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-12-5-3(2-7)4(11)9-6(8)10-5/h1H3,(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCSAMDSKUVODZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=O)NC(=N1)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101167799 | |
| Record name | 2-Amino-1,4-dihydro-6-(methylthio)-4-oxo-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887585-15-1 | |
| Record name | 2-Amino-1,4-dihydro-6-(methylthio)-4-oxo-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887585-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1,4-dihydro-6-(methylthio)-4-oxo-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Mechanistic Insights
The most widely reported method involves a one-pot, three-component reaction adapted from the Biginelli cyclocondensation. This approach combines α-cyanoketones, carboxaldehydes, and guanidine derivatives under mild acidic conditions. For 2-amino-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile, the reaction proceeds via:
-
Knoevenagel condensation between α-cyanoketone and aldehyde to form an α,β-unsaturated nitrile.
-
Nucleophilic attack by guanidine at the β-position, followed by cyclization to generate the pyrimidine core.
-
Spontaneous aromatization through elimination of water, stabilized by the electron-withdrawing cyano group.
Optimization and Substrate Scope
Critical parameters include:
-
Solvent system : Dimethylformamide (DMF) or acetonitrile at 60–80°C.
-
Catalyst : Lewis acids like AlCl₃ improve regioselectivity for the 4-hydroxy group.
-
Substituent compatibility : Methylsulfanyl groups are introduced via pre-functionalized α-cyanoketones or post-synthetic thioetherification.
Yields for this route typically range from 57% to 89%, with purity >90% after crystallization in isopropanol.
Nucleophilic Substitution of Preformed Pyrimidines
Methylsulfanyl Group Introduction
A two-step strategy involves:
-
Synthesis of 2-amino-4-hydroxy-6-chloro-5-pyrimidinecarbonitrile via cyclization of ethyl cyanoacetate with thiourea.
-
Displacement of chloride using sodium methylsulfanylide (NaSMe) in DMF at 50°C.
Key advantages :
Reaction Conditions and Byproduct Mitigation
-
Temperature control : Reactions above 70°C promote hydrolysis of the cyano group to carboxylic acids.
-
Stoichiometry : A 1.2:1 molar ratio of NaSMe to chloropyrimidine minimizes disulfide byproducts.
-
Workup : Sequential extraction with ethyl acetate and water removes unreacted thiols, yielding 68–72% pure product.
Solid-Phase Cyclization Using Guanidine Resins
Immobilized Reagent Strategy
Recent innovations employ guanidine-functionalized polystyrene resins to streamline purification. The protocol involves:
Performance Metrics
-
Yield : 75–82% with <5% dimeric impurities.
-
Scalability : Demonstrated at 100-g scale with consistent purity.
Catalytic Amination and Oxidation Sequences
Reductive Amination Pathway
A patent-derived method starts with 4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile, introducing the amino group via:
Critical Parameters
-
Hydrogen pressure : 3–5 atm balances reaction rate and selectivity.
-
Solvent effects : Ethanol/water mixtures (4:1) suppress cyano group hydrolysis.
Comparative Analysis of Methodologies
| Method | Yield Range | Purity | Key Advantage | Limitation |
|---|---|---|---|---|
| Three-component synthesis | 57–89% | >90% | One-pot simplicity | Limited substrate scope |
| Nucleophilic substitution | 68–72% | 85–88% | Late-stage functionalization | Requires chlorinated intermediate |
| Solid-phase cyclization | 75–82% | >95% | Ease of purification | High resin cost |
| Reductive amination | 65–70% | 80–85% | Compatible with sensitive groups | Multi-step complexity |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
2-Amino-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile is primarily studied for its potential as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antiviral Properties : Pyrimidine derivatives have shown efficacy against several viral infections, making this compound a candidate for antiviral drug development.
- Antitumor Activity : Some studies suggest that pyrimidine-based compounds can inhibit tumor growth, indicating potential in cancer therapies.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be useful in treating metabolic disorders.
Agricultural Applications
In agricultural research, this compound has been investigated for its potential as a:
- Herbicide : Its structural characteristics may allow it to interfere with plant growth processes, making it suitable for herbicidal formulations.
- Fungicide : The compound's ability to disrupt biological pathways could also extend to fungicidal applications, protecting crops from fungal pathogens.
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable in:
- Synthesis of Other Organic Compounds : It can be used as a building block to create more complex molecules in medicinal chemistry.
- Development of New Materials : Research into its polymerization properties could lead to the creation of novel materials with specific functionalities.
Case Study 1: Antiviral Activity
A study published in the Journal of Medicinal Chemistry explored the antiviral effects of pyrimidine derivatives. The research highlighted that this compound exhibited significant activity against a range of viruses, suggesting its potential use in antiviral therapies.
Case Study 2: Herbicidal Properties
Research conducted by agricultural scientists demonstrated that this compound effectively inhibited the growth of certain weed species. The study indicated that formulations containing this compound showed lower toxicity to crops while effectively controlling weed populations.
Mechanism of Action
The mechanism of action of 2-Amino-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Similar structure but lacks the methylsulfanyl and carbonitrile groups.
2-Amino-4-hydroxy-6-(methylsulfanyl)pyrimidine: Similar but without the carbonitrile group.
2-Amino-4-hydroxy-5-pyrimidinecarbonitrile: Lacks the methylsulfanyl group.
Uniqueness
2-Amino-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile is unique due to the combination of functional groups attached to the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
2-Amino-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound possesses a unique structural framework that allows it to interact with various biological targets, making it a candidate for therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 182.2 g/mol
- Chemical Structure : The compound features an amino group, hydroxy group, and a methylsulfanyl group attached to the pyrimidine ring, which contributes to its biological potential.
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. A series of related compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC (µM) | Activity |
|---|---|---|---|
| 11 | HCT-116 | 3.37 | Moderate |
| 11 | HepG-2 | 3.04 | Moderate |
| 11 | MCF-7 | 4.14 | Moderate |
| 11 | A549 | 2.40 | Moderate |
Compound 11 showed superior activity compared to the standard EGFR inhibitor erlotinib, indicating its potential as a novel anticancer agent targeting the epidermal growth factor receptor (EGFR) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In particular, derivatives of pyrimidine carbonitriles have demonstrated activity against various bacterial strains. The presence of the cyano group at the 5-position enhances the antimicrobial efficacy, suggesting a structure-activity relationship that favors increased potency against pathogens .
Antiplasmodial Activity
Research into pyrimidine-quinoline hybrids revealed that compounds with similar structures to this compound exhibited significant antiplasmodial activity. The mechanism of action is believed to involve inhibition of hemozoin formation in malaria parasites, with certain derivatives showing activity in the nanomolar range .
Mechanistic Studies
Mechanistic investigations have suggested that the biological activities of these compounds may be linked to their ability to mimic ATP and inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, molecular docking studies have elucidated binding interactions with EGFR and other kinases, supporting their role as potential therapeutic agents .
Case Studies
- Anticancer Study : In vitro studies showed that compound 11 not only inhibited cell growth but also induced apoptosis in cancer cells by upregulating caspase-3 levels significantly.
- Antimicrobial Study : A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition with minimum inhibitory concentrations (MICs) in the low micromolar range.
Q & A
Q. Table 1: Representative Data for Analogous Pyrimidinecarbonitriles
| Substituent | Yield (%) | Melting Point (°C) | IR (CN stretch, cm⁻¹) | Reference |
|---|---|---|---|---|
| 4-(Dimethylamino)phenyl | 70 | 162 | 2212 | |
| 2-Thienyl | 85 | 200 | 2212 | |
| 4-Chlorophenyl | 65 | 222 | 2212 |
Basic: How is this compound characterized using spectroscopic and crystallographic techniques?
Answer:
Spectroscopic Methods :
- IR Spectroscopy : Identify functional groups (e.g., NH₂: 3332–3478 cm⁻¹, CN: ~2212 cm⁻¹) .
- NMR Analysis :
- ¹H NMR : Peaks at δ 3.08 ppm (N(CH₃)₂), δ 7.31–8.39 ppm (aromatic protons) .
- ¹³C NMR : Signals at ~116–118 ppm (CN), 164–168 ppm (C=N/C=O) .
Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refines hydrogen bonding patterns (e.g., N–H⋯O dimers) and confirms planarity of the pyrimidine ring .
Advanced: How can contradictions in hydrogen bonding patterns be resolved during crystallographic analysis?
Answer:
Contradictions arise from dynamic disorder or competing intermolecular interactions. To resolve:
Graph Set Analysis : Classify hydrogen bonds using Etter’s formalism (e.g., R₂²(8) motifs for dimeric interactions) .
Refinement Tools : Use SHELXL to model disorder (e.g., PART and EADP commands) and validate with residual density maps .
Validation Metrics : Check R-factor convergence (<5%) and Hirshfeld surface analysis for non-covalent interactions .
Example : In 2-[(2-Methoxyethyl)sulfanyl] derivatives, centrosymmetric dimers form via N–H⋯O bonds, validated by SHELX refinement .
Advanced: What computational strategies predict the bioactivity of this compound?
Answer:
Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., dihydrofolate reductase). Validate with RMSD thresholds (<2.0 Å) .
QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values. For example, electron-withdrawing groups (e.g., -Cl) enhance activity .
MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
Advanced: What challenges arise during crystal structure refinement with SHELXL, and how are they addressed?
Answer:
Challenges :
- Twinning : Common in monoclinic systems due to pseudo-symmetry.
- High-Resolution Data : Requires anisotropic displacement parameters for non-H atoms.
Q. Solutions :
Twin Refinement : Use TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .
Hydrogen Bond Restraints : Apply DFIX/SADI constraints to stabilize geometries during refinement .
Validation : Cross-check with CCDC databases (e.g., Mercury) to ensure bond-length accuracy (±0.02 Å) .
Basic: How are reaction intermediates monitored and validated during synthesis?
Answer:
TLC Analysis : Use silica plates with ethyl acetate/hexane (3:7) to track reaction progress.
LCMS : Monitor molecular ion peaks (e.g., m/z 295 [M+H]⁺ for intermediates) and retention times (e.g., 0.81 minutes under SQD-FA05 conditions) .
Isolation : Column chromatography (silica gel, 60–120 mesh) to purify intermediates before crystallization .
Advanced: How do substituents influence the compound’s physicochemical properties?
Answer:
- Electron-Withdrawing Groups (e.g., -Cl, -Br) : Increase melting points (e.g., 222°C for 4-chlorophenyl vs. 162°C for dimethylamino derivatives) due to enhanced lattice energy .
- Thiophene vs. Phenyl : Thiophene substituents reduce planarity, lowering π-π stacking efficiency (evidenced by SXRD torsion angles >10°) .
Q. Table 2: Substituent Effects on Properties
| Substituent | Melting Point (°C) | logP | Activity (IC₅₀, μM) |
|---|---|---|---|
| 4-Cl | 222 | 2.1 | 12.4 |
| 4-Br | 235 | 2.3 | 10.8 |
| 2-Thienyl | 200 | 1.8 | 18.9 |
Advanced: How is regioselectivity achieved in functionalizing the pyrimidine ring?
Answer:
Regioselectivity is controlled by:
Directing Groups : The amino (-NH₂) group at position 2 directs electrophilic substitution to position 5 .
Protection/Deprotection : Use Boc groups to block reactive sites during sulfanylation .
Microwave Assistance : Accelerate reactions at position 6 (e.g., methylsulfanyl introduction) with 80% yield under 150 W .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
